6-(2-chloro-6-fluorobenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
This compound belongs to the pyrazolo[3,4-d]pyridazinone class, characterized by a fused pyrazole-pyridazinone core. Key structural features include:
- 6-(2-Chloro-6-fluorobenzyl) substituent: A halogenated benzyl group at position 6, introducing both chloro and fluoro atoms at ortho positions on the aromatic ring. This enhances lipophilicity and may influence target binding via steric and electronic effects.
- 1-(o-Tolyl) group: An ortho-methyl-substituted phenyl ring at position 1, which introduces steric bulk that could modulate receptor interactions.
Properties
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O/c1-12-6-3-4-9-18(12)26-19-14(10-23-26)13(2)24-25(20(19)27)11-15-16(21)7-5-8-17(15)22/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPIZONQNKLCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-chloro-6-fluorobenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a synthetic compound with potential biological activities. Its molecular formula is and it has a molecular weight of approximately 382.8 g/mol. This compound is part of the pyrazolo[3,4-d]pyridazin class, which has garnered interest for its pharmacological properties.
Chemical Structure and Properties
The structure of the compound features a pyrazolo-pyridazine core substituted with a chlorofluorobenzyl and an o-tolyl group, which may influence its biological activity through steric and electronic effects.
| Property | Value |
|---|---|
| CAS Number | 941884-66-8 |
| Molecular Formula | C20H16ClFN4O |
| Molecular Weight | 382.8 g/mol |
| Purity | ≥95% |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties. Notable findings include:
Anti-Cancer Activity
Studies have shown that pyrazolo[3,4-d]pyridazines can inhibit specific cancer cell lines by targeting key enzymes involved in cancer progression. For instance, compounds in this class have been reported to inhibit aldehyde dehydrogenase (ALDH) isoforms, which are markers for cancer stem cells. One study reported an IC50 value of 0.9 μM for related compounds against ALDH1A isoforms, suggesting potential for further development as anti-cancer agents .
Anti-HIV Activity
Compounds with similar structures have demonstrated significant activity against HIV-1. The presence of specific substituents like 2-chloro and 6-fluoro groups has been associated with enhanced potency against wild-type and mutant strains of HIV-1. In particular, derivatives showed up to picomolar activity in enzyme assays targeting HIV reverse transcriptase .
The mechanism of action for this class of compounds typically involves:
- Enzyme Inhibition : Binding to active sites or allosteric sites on enzymes.
- Receptor Modulation : Acting as agonists or antagonists on various receptors.
- Influencing Cellular Pathways : Altering signaling pathways that can lead to changes in gene expression or protein activity.
Study on COX-II Inhibition
A recent study explored the design of COX-II inhibitors using pyrazole derivatives. The compound PYZ3 exhibited an IC50 value of 0.011 μM against COX-II protein, significantly more potent than existing drugs like Rofecoxib . This highlights the potential of pyrazolo derivatives in treating inflammatory conditions.
Research on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of related pyrazolo compounds. Results indicated that these derivatives exhibited broad-spectrum activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.
Substituent Analysis and Physicochemical Properties
Table 1: Substituent Comparison and Physical Properties
Key Observations :
- Core Heterocycle: The target compound’s pyrazolo[3,4-d]pyridazinone core differs from the isoxazolo[3,4-d]pyridazinones in . The pyrazole ring in the target may confer distinct electronic properties compared to isoxazole, affecting binding affinity .
- Halogenation: The 2-chloro-6-fluorobenzyl group in the target compound contrasts with the 4-fluorobenzyl group in .
- Aryl Substituents : The o-tolyl group (ortho-methyl) in the target introduces greater steric bulk than the 4-fluorophenyl group in . This could reduce rotational freedom and improve selectivity for certain targets .
- Polar Functional Groups : Compounds like ’s hydroxyl-substituted analog may exhibit enhanced solubility or H-bonding capacity, whereas the target’s chloro/fluoro substituents prioritize lipophilicity .
Pharmacological Implications (Inferred)
- Kinase Inhibition: Pyridazinone derivatives often target kinases. The target’s chloro/fluoro-benzyl group may enhance interactions with hydrophobic kinase pockets, while the o-tolyl group could limit off-target effects via steric exclusion .
- Metabolic Stability : The 4-methyl group and halogenated benzyl moiety may reduce oxidative metabolism, extending half-life compared to ’s hydroxyl-containing analog .
- Selectivity : Compared to ’s para-fluorinated analog, the target’s ortho-substituted benzyl group may improve selectivity for receptors sensitive to steric bulk .
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Optimize solvent choice (e.g., dimethylformamide or tetrahydrofuran) and catalysts (e.g., potassium carbonate) to enhance reaction efficiency. Elevated temperatures (80–120°C) may accelerate cyclization steps .
- Purification : Use column chromatography with silica gel or recrystallization in ethanol/water mixtures to isolate high-purity fractions. Monitor purity via HPLC with UV detection at 254 nm .
- Multi-Step Pathways : Implement sequential functionalization, starting with benzylation of the pyridazinone core followed by halogenation and fluorobenzyl group introduction .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical safety goggles, and flame-retardant lab coats to prevent skin/eye contact. Avoid inhalation by working in fume hoods .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Ensure compatibility with glass or HDPE materials to avoid leaching .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical protocols .
Q. Which analytical techniques are most effective for structural characterization?
Methodological Answer:
- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to confirm stereochemistry .
- NMR Spectroscopy : Use - and -NMR (DMSO-d₆ or CDCl₃) to identify substituent positions and verify regioselectivity .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (C₂₀H₁₅ClFN₃O) and detect isotopic patterns for halogen atoms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
- Analog Synthesis : Replace the 2-chloro-6-fluorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess impact on kinase inhibition .
- In Silico Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., MAP kinases). Prioritize derivatives with improved binding affinity scores .
- Bioassay Validation : Test analogs in cell-based assays (e.g., IC₅₀ determination in cancer lines) and compare with parent compound to identify pharmacophore essentials .
Q. What experimental approaches address stability challenges under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via UPLC-PDA .
- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating to 300°C at 10°C/min under nitrogen. Identify decomposition points to guide storage .
- pH-Dependent Solubility : Use shake-flask method in buffers (pH 1–10) to optimize formulation strategies for in vivo studies .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Metabolite Profiling : Perform LC-MS/MS on plasma samples from animal studies to identify active metabolites. Compare with in vitro metabolite generation using liver microsomes .
- Pharmacokinetic Modeling : Use compartmental models to assess bioavailability differences. Adjust dosing regimens based on clearance rates and tissue distribution .
- Target Engagement Assays : Quantify target modulation (e.g., kinase phosphorylation) in both models via Western blot or ELISA to reconcile efficacy gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
